4-Methylhex-3-enoic acid synthesis and structural analysis
4-Methylhex-3-enoic acid synthesis and structural analysis
An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-Methylhex-3-enoic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and structural characterization of 4-methylhex-3-enoic acid. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into synthetic strategies and analytical validation.
Introduction: Understanding 4-Methylhex-3-enoic Acid
4-Methylhex-3-enoic acid is a branched-chain unsaturated fatty acid with the molecular formula C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol .[1][2][3] Its structure is characterized by a six-carbon hexanoic acid backbone, a carbon-carbon double bond at the C3 position, and a methyl group at the C4 position.[4] This arrangement allows for geometric isomerism, resulting in (E) and (Z) configurations, which significantly influence the molecule's physical properties and biological activity.[4]
Identified as an odor-active compound in natural matrices such as roasted coffee and yuzu citrus, its unique sensory properties have prompted further investigation.[5][6] Beyond its role in aroma chemistry, its structure serves as a valuable synthon for more complex molecules, and its potential for odor inhibition is also an area of interest.[1][7] This guide will focus on robust methods for its synthesis and the rigorous analytical techniques required for its unambiguous structural confirmation.
Strategic Synthesis of 4-Methylhex-3-enoic Acid
The synthesis of α,β-unsaturated carboxylic acids like 4-methylhex-3-enoic acid can be approached through several classic and modern organic chemistry reactions. The choice of pathway is often dictated by factors such as desired stereoselectivity (E/Z isomerism), starting material availability, scalability, and reaction efficiency. Here, we explore two primary, reliable synthetic routes: the Wittig Reaction and the Reformatsky Reaction.
Synthesis via the Wittig Reaction
The Wittig reaction is a powerful and widely used method for forming alkenes from carbonyl compounds and phosphonium ylides.[8] For synthesizing α,β-unsaturated esters (which are readily hydrolyzed to the target carboxylic acid), a stabilized ylide is typically employed, which generally favors the formation of the (E)-alkene isomer.[8][9]
Causality of Experimental Design: This pathway is chosen for its high reliability and predictable stereochemical outcome with stabilized ylides. The reaction proceeds through a phosphonium ylide intermediate, which attacks an aldehyde (butanal in this case) to form a new carbon-carbon double bond with excellent control. The subsequent hydrolysis is a standard and high-yielding transformation.
Caption: Wittig reaction workflow for 4-methylhex-3-enoic acid synthesis.
Experimental Protocol: Wittig Olefination
-
Step 1: Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), triphenylphosphine (1.1 eq) is dissolved in anhydrous toluene. Ethyl bromoacetate (1.0 eq) is added dropwise, and the mixture is stirred at reflux for 4-6 hours to form the phosphonium salt. After cooling, the salt is filtered, washed with cold diethyl ether, and dried under vacuum.
-
Step 2: Wittig Reaction: The prepared phosphonium salt (1.0 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise. The mixture is stirred for 1 hour at room temperature until the characteristic orange-red color of the ylide appears. The flask is re-cooled to 0 °C, and butanal (1.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Step 3: Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product, ethyl 4-methylhex-3-enoate, is purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Step 4: Hydrolysis: The purified ester is dissolved in a mixture of ethanol and 10% aqueous NaOH solution. The mixture is heated at reflux for 2-4 hours. After cooling, the ethanol is removed in vacuo. The remaining aqueous solution is washed with ether, then acidified to pH ~2 with cold 2M HCl. The precipitated 4-methylhex-3-enoic acid is extracted with dichloromethane (3x), dried over Na₂SO₄, and the solvent is evaporated to yield the final product.
Synthesis via the Reformatsky Reaction
The Reformatsky reaction provides a robust method for synthesizing β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[10] The resulting β-hydroxy ester can then be dehydrated to yield the target α,β-unsaturated product.
Causality of Experimental Design: This method is advantageous because the organozinc reagent (Reformatsky enolate) is less reactive than Grignard reagents or organolithiums, preventing unwanted side reactions with the ester functionality.[10][11] The reaction reliably forms a new carbon-carbon bond at the α-position of the ester. Subsequent acid-catalyzed dehydration drives the formation of the thermodynamically stable conjugated double bond.
Experimental Protocol: Reformatsky Reaction
-
Step 1: Activation of Zinc: Zinc dust (2.0 eq) is placed in a flask under an inert atmosphere and activated by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color disappears.
-
Step 2: Reformatsky Reaction: A solution of butanal (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise to the activated zinc suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
Step 3: Hydrolysis and Work-up: The mixture is cooled to room temperature and quenched by pouring it into a cold, saturated aqueous solution of NH₄Cl. The product is extracted with diethyl ether (3x). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude β-hydroxy ester.
-
Step 4: Dehydration and Saponification: The crude β-hydroxy ester is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid (p-TSA). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion (monitored by TLC), the reaction is cooled, washed with saturated NaHCO₃ solution, and dried. The resulting crude unsaturated ester is then hydrolyzed as described in Step 4 of the Wittig protocol to yield 4-methylhex-3-enoic acid.
Structural Analysis and Characterization
Unambiguous confirmation of the synthesized molecule's structure is critical. A multi-technique approach involving Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a self-validating system for characterization.
Caption: Standard workflow for the purification and structural analysis of the synthesized product.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For 4-methylhex-3-enoic acid, the spectrum is dominated by features characteristic of an unsaturated carboxylic acid.
Data Interpretation:
-
O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[12][13]
-
C=O Stretch: A strong, sharp absorption band should appear between 1700–1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[1][14] Conjugation with the C=C double bond may shift this peak to the lower end of the range.[13]
-
C=C Stretch: An absorption of weak to medium intensity is expected around 1630-1640 cm⁻¹, indicative of the alkene double bond.[1][4]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=C (Alkene) | 1630 - 1640 | Medium-Weak |
| C-O (Carboxylic Acid) | 1250 - 1300 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their connectivity.
-
Carboxyl Proton (-COOH): A characteristic singlet appearing far downfield, typically around 12 ppm, which is often broad.[13][14] This peak disappears upon shaking the sample with D₂O.
-
Olefinic Proton (=CH-): A multiplet (likely a triplet) around 5.3-5.7 ppm.
-
Allylic Protons (-CH₂-COOH): A doublet around 3.1 ppm.
-
Other Aliphatic Protons: Signals for the ethyl group (-CH₂-CH₃) and the vinyl methyl group (=C-CH₃) will appear in the upfield region (1.0-2.2 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments.
-
Carbonyl Carbon (-COOH): A signal in the downfield region of 165-185 ppm.[13][14]
-
Olefinic Carbons (-C=C-): Two signals between 115-140 ppm.
-
Aliphatic Carbons: Signals for the remaining sp³ hybridized carbons will appear in the upfield region (10-40 ppm).
| Assignment (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment (¹³C NMR) | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~12.0 | singlet (broad) | C1 (-COOH) | ~175-180 |
| C3-H | ~5.4 | triplet | C4 (=C(CH₃)-) | ~140 |
| C2-H₂ | ~3.1 | doublet | C3 (=CH-) | ~120 |
| C5-H₂ | ~2.1 | quintet | C2 (-CH₂-) | ~35 |
| C4-CH₃ | ~1.7 | singlet | C5 (-CH₂-) | ~29 |
| C6-H₃ | ~1.0 | triplet | C4-CH₃ | ~23 |
| C6 (-CH₃) | ~13 |
Note: Predicted shifts are estimates and may vary based on solvent and stereoisomer.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For 4-methylhex-3-enoic acid (MW: 128.17), Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical method.[5]
Data Interpretation:
-
Molecular Ion Peak [M]⁺: A peak at m/z = 128 corresponding to the intact molecule.[1]
-
Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of water and the carboxyl group.
| m/z Value | Proposed Fragment | Loss Mechanism |
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion |
| 110 | [C₇H₁₀O]⁺ | Dehydration (Loss of H₂O) |
| 86 | [C₅H₁₀O]⁺ | Decarboxylation (Loss of CO₂) |
| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ | Further Fragmentation |
Physicochemical Data Summary
A summary of the key physical and chemical properties of 4-methylhex-3-enoic acid is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [2][3] |
| Molecular Weight | 128.17 g/mol | [2][3] |
| CAS Number | 55665-79-7 ((E)-isomer) | [2][4] |
| Appearance | Colorless liquid at room temperature | [1] |
| Boiling Point | 118 °C at 12 Torr | [1][4] |
| Density | ~0.964 g/cm³ | [1] |
| LogP (Octanol/Water) | ~1.82 | [1][4] |
| Polar Surface Area | 37.3 Ų | [1][3] |
Conclusion
This technical guide has outlined robust and reliable methodologies for the synthesis of 4-methylhex-3-enoic acid via the Wittig and Reformatsky reactions. The rationale behind each synthetic strategy was explained, followed by detailed, actionable protocols. Furthermore, a comprehensive analytical workflow was presented, detailing the use of IR, NMR, and MS to achieve unambiguous structural verification. The provided data tables and workflow diagrams serve as practical tools for researchers in the fields of organic synthesis, analytical chemistry, and drug development, ensuring both successful synthesis and rigorous quality control of this versatile molecule.
References
-
Ni, Y., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed. Available at: [Link]
-
PubChem. 4-Methylhex-3-enoic acid | C7H12O2 | CID 14197237. National Center for Biotechnology Information. Available at: [Link]
-
University of Calgary. IR: carboxylic acids. Available at: [Link]
-
ACS Publications. (2017, April 17). Correlations between Structure and Near-Infrared Spectra of Saturated and Unsaturated Carboxylic Acids. Insight from Anharmonic Density Functional Theory Calculations. The Journal of Physical Chemistry A. Available at: [Link]
-
ACS Publications. The Infrared Absorption Spectra of Unsaturated Fatty Acids and Esters 1. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
ResearchGate. (2025, August 6). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Available at: [Link]
-
Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]
-
RSC Publishing. Synthesis of α,β-unsaturated Epoxy Ketones Utilizing a Bifunctional Sulfonium/Phosphonium Ylide. Available at: [Link]
-
ACS Publications. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. Available at: [Link]
-
SpectraBase. 4-Hexenoic acid, 3-methyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
PubChem. 4-Methyl-3-hexenoic acid | C7H12O2 | CID 54168013. National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. (Z)-4-Methyl-3-hexenoic acid - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
Cambridge University Press. Reformatsky Reaction. Available at: [Link]
-
Wikipedia. Reformatsky reaction. Available at: [Link]
-
SpectraBase. ethyl (Z)-4-methylhex-3-enoate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
-
Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. Available at: [Link]
-
Stenutz. 4-methylhex-3-enoic acid. Available at: [Link]
-
Wikidata. (2025, November 3). 4-methyl-3-hexenoic acid. Available at: [Link]
-
ResearchGate. The Reformatsky Reaction. Available at: [Link]
-
PubChem. 3-Chloro-4-methylhex-2-enoic acid | C7H11ClO2 | CID 54479328. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Buy 4-Methylhex-3-enoic acid | 55665-79-7 [smolecule.com]
- 2. 4-Methylhex-3-enoic acid | C7H12O2 | CID 14197237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-3-hexenoic acid | C7H12O2 | CID 54168013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylhex-3-enoic acid (55665-79-7) for sale [vulcanchem.com]
- 5. maxwellsci.com [maxwellsci.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methyl-3-hexenoic acid | 55665-79-7 [chemicalbook.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. Reformatsky Reaction [organic-chemistry.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
